2-Ethyl-2-vinyl-1,3-dioxolane

Descripción general

Descripción

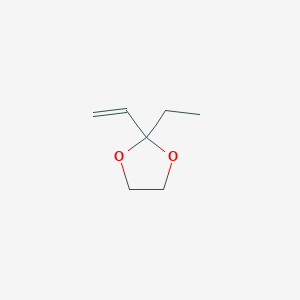

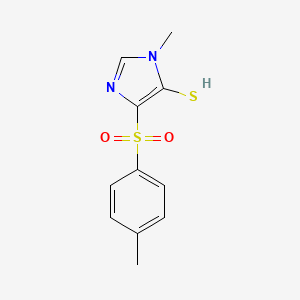

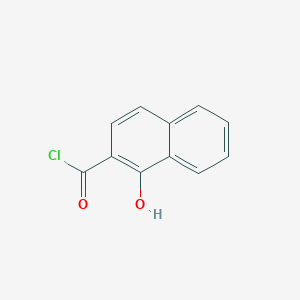

2-Ethyl-2-vinyl-1,3-dioxolane is a cyclic organic compound with the following structural formula:

It belongs to the class of 1,3-dioxolanes , which are heterocyclic compounds containing a six-membered ring with two oxygen atoms and one ether linkage. The presence of both an ethyl group and a vinyl group in this compound makes it interesting for various applications.

Synthesis Analysis

Preparation from Carbonyl Compounds : 2-Ethyl-2-vinyl-1,3-dioxolane can be synthesized by reacting carbonyl compounds (such as aldehydes or ketones) with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The resulting 1,3-dioxolane ring provides stability against nucleophiles and bases.

Acetalization : A common method for protection employs toluenesulfonic acid as a catalyst in refluxing toluene. This allows continuous water removal from the reaction mixture using a Dean-Stark apparatus. Alternatively, molecular sieves or a mixture of orthoesters can achieve effective water removal.

Deprotection : Deprotection of 2-Ethyl-2-vinyl-1,3-dioxolane is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or aqueous acid.

Molecular Structure Analysis

The compound’s molecular structure consists of a six-membered dioxolane ring with an ethyl group and a vinyl group attached. The presence of the vinyl group suggests potential reactivity in various chemical reactions.

Chemical Reactions Analysis

Acetal Exchange : 2-Ethyl-2-vinyl-1,3-dioxolane can undergo acetal exchange reactions with other carbonyl compounds, leading to the formation of new acetals.

Oxidation and Cleavage : Strong oxidation agents may cleave the acetal, such as HClO4 in CH2Cl2. Cyclic ketals and acetals are generally stable to mild high-valent chromium reagents but can be oxidized by strongly acidic reagents.

Physical And Chemical Properties Analysis

- Melting Point : Varies depending on the specific isomer.

- Solubility : Soluble in common organic solvents.

- Stability : Stable under certain conditions (e.g., acidic or neutral), but sensitive to strong oxidants.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 2-Ethyl-2-vinyl-1,3-dioxolane is utilized in the synthesis of various compounds. For instance, it's involved in the preparation of 2-methyl-1,3-dioxolane-2-ethanol and 2-(2-bromoethyl)-2- methyl-1,3-dioxolane from 4-hydroxy-2-butanone, useful as methyl vinyl ketone equivalents (Petroski, 2002).

Polymerization and Material Science

2-Vinyl-1,3-dioxolane has been polymerized using α,α′-azobisisobutyronitrile (AIBN) or γ-ray irradiation, resulting in a white amorphous powder with specific solubility and thermal properties. This polymerization highlights its potential in creating novel polymeric materials (Kagiya et al., 1967).

In another study, the cationic ring-opening polymerization of 2-vinyl-1,3-dioxolane was explored at low temperatures, leading to the production of polymers containing both ester and dioxolane units. This demonstrates its versatility in polymer chemistry (Tada et al., 1966).

Chemical Transformations and Derivatives

Research has been conducted on the chemical transformations of 2,2-dialkyl-4-(vinyloxymethyl)-1,3-dioxolanes, showcasing the diverse chemical reactions and products that can be derived from this compound (Shostakovskii et al., 1966).

The synthesis of 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from derivatives of 2-ethyl-2-vinyl-1,3-dioxolane further exemplifies its role in organic synthesis and the production of valuable chemical intermediates (Mekonnen et al., 2009).

Safety And Hazards

- Toxicity : Information on toxicity is limited, but standard safety precautions should be followed.

- Handling : Handle in a well-ventilated area and avoid inhalation or skin contact.

- Storage : Store in a cool, dry place away from direct sunlight.

Direcciones Futuras

Research on 2-Ethyl-2-vinyl-1,3-dioxolane could explore its applications in drug synthesis, polymer chemistry, and materials science. Further investigations into its reactivity and stability are warranted.

Propiedades

IUPAC Name |

2-ethenyl-2-ethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-7(4-2)8-5-6-9-7/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRYHFPJVIKINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OCCO1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50530468 | |

| Record name | 2-Ethenyl-2-ethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-2-vinyl-1,3-dioxolane | |

CAS RN |

22515-82-8 | |

| Record name | 2-Ethenyl-2-ethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d]isoxazol-3-yl)ethanone](/img/structure/B1626499.png)

![5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide](/img/structure/B1626500.png)

![2-Phenyl-octahydro-pyrrolo[3,4-C]pyrrole](/img/structure/B1626511.png)

![1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1626518.png)